1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole

Lipophilicity LogP Physicochemical_properties

Constructing 1,2,3-triazole libraries via CuAAC with standard 4-ethynylpyrazoles often yields products with insufficient lipophilicity for CNS applications, forcing time-consuming post-click alkylation. 1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole (CAS 2098074-60-1) resolves this bottleneck through its pre-installed N1-cyclohexylmethyl group. • Pre-installed N1-cyclohexylmethyl group raises logP to ~2.8-3.3 (vs. 0.50 for unsubstituted parent), delivering CNS-relevant lipophilicity without post-click modification. • C4-terminal ethynyl handle enables immediate CuAAC/SPAAC conjugation; eliminates the Sonogashira pre-functionalization step required with 4-iodo analogs, reducing synthesis by one step. • Orthogonal N1 and C4 diversification sites support parallel optimization of potency, permeability, and metabolic stability from a single scaffold. Sourced through BenchChem's verified global supplier network with documented purity (≥98%) and certificate of analysis available upon request.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B12074823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC#CC1=CN(N=C1)CC2CCCCC2
InChIInChI=1S/C12H16N2/c1-2-11-8-13-14(9-11)10-12-6-4-3-5-7-12/h1,8-9,12H,3-7,10H2
InChIKeyOHWUMCZWQOCMFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole (CAS 2098074-60-1): Core Physicochemical and Structural Profile for Procurement Evaluation


1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole (CAS 2098074-60-1, molecular formula C₁₂H₁₆N₂, molecular weight 188.27 g·mol⁻¹) is a disubstituted pyrazole featuring a cyclohexylmethyl group at the N1 position and a terminal ethynyl moiety at the C4 position . The compound belongs to the 4-ethynylpyrazole subclass, which is widely employed as a modular building block in click chemistry (CuAAC) and metal-catalyzed cross-coupling reactions [1]. The cyclohexylmethyl substituent confers substantially elevated lipophilicity relative to smaller N1-alkyl or N1-cycloalkyl analogs, a property that directly influences solvent partitioning, membrane permeability potential, and chromatographic behavior . Unlike unsubstituted 4-ethynyl-1H-pyrazole, which bears a free N–H and exhibits ACD/LogP = 0.50, the N1-cyclohexylmethyl derivative shifts the logP into the approximate range of 2.8–3.3 (estimated from structurally analogous 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole, reported logP = 3.23) [2].

Why 1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole Cannot Be Interchanged with Simpler 4-Ethynylpyrazole Analogs in Research and Industrial Workflows


The N1 substituent on the pyrazole ring governs both physicochemical and pharmacological properties in a non-linear fashion. Replacing the cyclohexylmethyl group with a smaller alkyl (methyl, ethyl) or cycloalkyl (cyclopropylmethyl, cyclobutylmethyl) moiety produces a stepwise reduction in logP spanning approximately 2–2.7 log units from the cyclohexylmethyl analog down to the N1-unsubstituted parent (ACD/LogP = 0.50) [1][2], fundamentally altering solvent extraction behavior, reverse-phase retention times, and predicted membrane permeability . Conversely, exchanging the 4-ethynyl group for a 4-iodo substituent—while retaining the same cyclohexylmethyl N1 group—changes the synthetic role from a click-chemistry-ready terminal alkyne to a cross-coupling electrophile that requires an additional Sonogashira step to install alkyne functionality [3]. Furthermore, structure-activity relationship (SAR) evidence from spirocyclic pyranopyrazole sigma-1 receptor ligands demonstrates that varying merely the N1 hydrophobic substituent (e.g., cyclohexylmethyl vs. isopentenyl) can alter receptor binding affinity by approximately 3-fold (Ki 0.55 nM vs. 1.6 nM) [4], illustrating that even ostensibly minor N1-substituent changes produce quantifiable biological consequences. Substituting one 4-ethynylpyrazole for another without accounting for these logP, solubility, and pharmacophoric differences risks irreproducible partitioning, failed bioconjugation, or misleading SAR interpretation.

Quantitative Differentiation Evidence for 1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole Versus Its Closest Analogs


Lipophilicity (logP) Gradient: Cyclohexylmethyl at N1 Shifts logP by ≥2 Units Relative to Smaller N1-Substituted 4-Ethynylpyrazoles

The 1-(cyclohexylmethyl) substituent produces a pronounced increase in predicted logP compared to smaller N1-substituted 4-ethynylpyrazole congeners. The structurally analogous 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole has a reported logP of 3.23 (ChemSrc), and the ethynyl analog is estimated by structure-property adjustment (Δπ ≈ −0.46 for Br→C≡CH replacement) to have a logP of approximately 2.8 . In contrast, the N1-unsubstituted 4-ethynyl-1H-pyrazole has an ACD/LogP of 0.50 [1], 1-ethyl-4-ethynyl-1H-pyrazole has a reported logP of 1.06 [2], and 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole has a reported LogP of 1.25 [3]. This represents a logP increase of ≥2.3 units relative to the unsubstituted parent and ≥1.5 units relative to the cyclopropylmethyl analog.

Lipophilicity LogP Physicochemical_properties Chromatographic_retention

Molecular Weight and Predicted Boiling Point Gradient: Cyclohexylmethyl Imparts the Highest MW Among Common 4-Ethynylpyrazole Building Blocks

A systematic comparison of molecular weights across N1-substituted 4-ethynyl-1H-pyrazoles reveals a clear rank order governed by N1 substituent size: 4-ethynyl-1H-pyrazole (MW 92.10 g·mol⁻¹) < 1-methyl-4-ethynyl-1H-pyrazole (MW 106.12 g·mol⁻¹) < 1-ethyl-4-ethynyl-1H-pyrazole (MW 120.15 g·mol⁻¹) < 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole (MW 146.19 g·mol⁻¹) < 1-(cyclobutylmethyl)-4-ethynyl-1H-pyrazole (MW 160.22 g·mol⁻¹) < 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole (MW 188.27 g·mol⁻¹) [1]. The cyclohexylmethyl derivative is the heaviest among these common 4-ethynylpyrazole building blocks, with a molecular weight 78% greater than the ethyl analog and 96.17 g·mol⁻¹ (104%) greater than the unsubstituted parent. The predicted boiling point of the cyclohexylmethyl analog (estimated 257–265 °C from analogous compounds) [2] substantially exceeds that of 1-methyl-4-ethynyl-1H-pyrazole (181.7 °C at 760 mmHg) [3].

Molecular_weight Boiling_point Physicochemical_properties Physical_form

Click Chemistry Reactivity: Terminal Ethynyl at C4 Enables Direct CuAAC Without Pre-functionalization, Unlike the 4-Iodo Analog

The 4-ethynyl group in 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole enables direct participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles in a single step. In contrast, the corresponding 4-iodo analog (1-(cyclohexylmethyl)-4-iodo-1H-pyrazole, CAS 406234-86-4, MW 290.14 g·mol⁻¹) requires a prior Sonogashira coupling step to install the terminal alkyne before CuAAC can be performed—adding one synthetic step, requiring Pd/Cu catalyst systems, and introducing potential metal contamination [1]. Among 4-ethynylpyrazole building blocks, the C4 ethynyl position is regiochemically unambiguous: CuAAC proceeds exclusively at the terminal alkyne carbon without competition from the pyrazole ring nitrogens, which remain available for further N-functionalization or metal coordination [2]. This contrasts with 3- or 5-ethynyl pyrazole regioisomers, which can exhibit altered reactivity due to proximity to the pyrazole N2 nitrogen.

Click_chemistry CuAAC Triazole_synthesis Bioconjugation

Sigma-1 Receptor Pharmacophore: Cyclohexylmethyl Substituent Associated with Sub-nanomolar σ₁ Affinity in Pyrazole-Containing Ligand Scaffolds

In a systematic SAR study of spirocyclic pyranopyrazoles, Schläger et al. (J Med Chem, 2011) demonstrated that the cyclohexylmethyl N1-substituted derivative 17i exhibited a σ₁ receptor Ki of 0.55 nM, compared to the isopentenyl-substituted derivative 17p which showed a Ki of 1.6 nM—a 2.9-fold difference in binding affinity attributable solely to the nature of the N1 hydrophobic substituent [1]. Both compounds displayed high selectivity against the σ₂ subtype and the PCP binding site of the NMDA receptor. Although the core scaffold in this study (spirocyclic pyranopyrazole) differs from the simpler 4-ethynylpyrazole core of the target compound, the cyclohexylmethyl pharmacophoric element is conserved, and the affinity trend establishes a class-level precedent that larger cycloalkylmethyl N1 substituents can enhance σ₁ receptor engagement relative to smaller or more flexible hydrophobic groups [2]. A separate medicinal-chemistry-guided approach by Corbera et al. (ChemMedChem, 2006) further confirmed that cycloalkyl-annelated pyrazoles achieve pKi > 8 (Ki < 10 nM) for σ₁, with favorable in vitro ADME and selectivity profiles [3].

Sigma-1_receptor SAR Pharmacophore Receptor_binding_affinity

Dual Orthogonal Functionalization Vectors: Ethynyl at C4 Plus Cyclohexylmethyl at N1 Provide Two Independent Derivatization Handles

1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole possesses two chemically orthogonal functionalization sites: (i) the C4 terminal ethynyl group, which undergoes copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) independently of the N1 substituent, and (ii) the cyclohexylmethyl moiety at N1, which can be further elaborated through C–H functionalization of the cyclohexane ring (e.g., oxidation to ketone or hydroxylation) without affecting the ethynyl group [1]. This contrasts with simpler analogs such as 1-methyl-4-ethynyl-1H-pyrazole, where the N1 methyl group offers no further diversification potential. In the context of the GSK arylcyclohexyl pyrazole NRF2 regulator patent family (WO2017060855), cyclohexyl-containing pyrazole compounds are elaborated at the cyclohexyl ring to introduce carboxamide, hydroxyl, and other pharmacophoric groups, demonstrating the synthetic utility of the cyclohexyl moiety as a secondary derivatization site [2]. Additionally, in vitro metabolism studies on the related synthetic cannabinoid 3,5-AB-CHMFUPPYCA confirmed that the cyclohexylmethyl side chain undergoes oxidative metabolism (monohydroxylation) in human liver microsomes [3], confirming that the cyclohexyl ring is enzymatically accessible and therefore a relevant site for prodrug or soft-drug design strategies. The combination of click-chemistry-ready ethynyl plus metabolically and synthetically accessible cyclohexylmethyl constitutes a differentiated dual-vector scaffold not available in simpler N1-alkyl-4-ethynylpyrazole building blocks.

Orthogonal_functionalization Diversification Chemical_biology Library_synthesis

Procurement-Relevant Application Scenarios for 1-(Cyclohexylmethyl)-4-ethynyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Click Chemistry-Based Compound Library Synthesis Requiring High-logP Building Blocks

When constructing 1,2,3-triazole-linked compound libraries via CuAAC, the elevated logP of 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole (estimated ~2.8, versus ≤1.25 for smaller N1 analogs) [1] provides a direct route to more lipophilic triazole products without post-click alkylation or acylation steps. This is particularly valuable for CNS-targeted libraries where higher logP (typically 2–5) is associated with improved blood-brain barrier penetration. The pre-installed ethynyl group eliminates the need for a Sonogashira pre-functionalization step that would be required if starting from the 4-iodo analog [2], reducing the synthetic sequence by one step and avoiding palladium contamination in the final screening compounds.

Sigma-1 Receptor Lead Optimization Leveraging Cyclohexylmethyl Pharmacophore Precedent

For medicinal chemistry programs targeting the sigma-1 receptor, 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole offers a scaffold that incorporates a cyclohexylmethyl group—a substituent associated with sub-nanomolar σ₁ affinity (Ki = 0.55 nM in spirocyclic pyranopyrazole 17i vs. 1.6 nM for the isopentenyl analog) . The ethynyl group at C4 serves as a versatile diversification point for installing triazole-linked pharmacophoric elements via CuAAC. The cyclohexyl ring itself can be further functionalized (oxidation, hydroxylation) as demonstrated in the GSK NRF2 patent family [1] and in metabolic studies of cyclohexylmethyl-containing pyrazoles [2], enabling iterative optimization of both potency and ADME properties from a single starting scaffold.

Dual-Vector Fragment Elaboration for Chemical Biology Probe Design

In chemical biology probe development, the two orthogonal functionalization sites (C4-ethynyl for bioorthogonal conjugation; N1-cyclohexylmethyl for lipophilicity tuning and secondary derivatization) enable a modular approach: the ethynyl group can be used to attach fluorophores, affinity tags, or photocrosslinkers via CuAAC/SPAAC, while the cyclohexylmethyl group can be independently oxidized or elaborated to modulate target engagement, cellular permeability, or metabolic stability [1]. This contrasts with 1-methyl-4-ethynyl-1H-pyrazole, which offers only the ethynyl handle and no secondary diversification vector, limiting its utility in multi-parameter probe optimization.

Physicochemical Property Calibration in Chromatographic Method Development

For analytical chemistry and preparative chromatography workflows, the pronounced logP differential between 1-(cyclohexylmethyl)-4-ethynyl-1H-pyrazole and smaller N1-substituted 4-ethynylpyrazoles (ΔlogP ≥ 1.5 vs. cyclopropylmethyl analog) [1] makes the cyclohexylmethyl derivative a useful reference compound for calibrating reverse-phase HPLC retention time predictions and logP-retention correlations. Its higher molecular weight (188.27 g·mol⁻¹) and estimated boiling point (~257–265 °C) [2] also provide distinct GC-MS retention characteristics that can aid in method development for pyrazole-containing reaction monitoring.

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